Cas no 4161-56-2 (3-bromo-2-fluoropropan-1-ol)
3-bromo-2-fluoropropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanol, 3-bromo-2-fluoro-
- 3-bromo-2-fluoro-1-propanol
- 3-bromo-2-fluoropropan-1-ol
- 4161-56-2
- MFCD20622230
- EN300-1600517
- SCHEMBL39134
-
- MDL: MFCD20622230
- Inchi: 1S/C3H6BrFO/c4-1-3(5)2-6/h3,6H,1-2H2
- InChI Key: HJPIXHRDTUXVJH-UHFFFAOYSA-N
- SMILES: BrCC(CO)F
Computed Properties
- Exact Mass: 155.95858
- Monoisotopic Mass: 155.95861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 34
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
3-bromo-2-fluoropropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1600517-0.05g |
3-bromo-2-fluoropropan-1-ol |
4161-56-2 | 95% | 0.05g |
$545.0 | 2023-06-04 | |
| Enamine | EN300-1600517-0.1g |
3-bromo-2-fluoropropan-1-ol |
4161-56-2 | 95% | 0.1g |
$712.0 | 2023-06-04 | |
| Enamine | EN300-1600517-0.25g |
3-bromo-2-fluoropropan-1-ol |
4161-56-2 | 95% | 0.25g |
$1015.0 | 2023-06-04 | |
| Enamine | EN300-1600517-0.5g |
3-bromo-2-fluoropropan-1-ol |
4161-56-2 | 95% | 0.5g |
$1599.0 | 2023-06-04 | |
| Enamine | EN300-1600517-1.0g |
3-bromo-2-fluoropropan-1-ol |
4161-56-2 | 95% | 1g |
$2050.0 | 2023-06-04 | |
| Enamine | EN300-1600517-2.5g |
3-bromo-2-fluoropropan-1-ol |
4161-56-2 | 95% | 2.5g |
$4019.0 | 2023-06-04 | |
| Enamine | EN300-1600517-5.0g |
3-bromo-2-fluoropropan-1-ol |
4161-56-2 | 95% | 5g |
$5949.0 | 2023-06-04 | |
| Enamine | EN300-1600517-10.0g |
3-bromo-2-fluoropropan-1-ol |
4161-56-2 | 95% | 10g |
$8819.0 | 2023-06-04 | |
| abcr | AB143388-250 mg |
3-Bromo-2-fluoropropan-1-ol; . |
4161-56-2 | 250 mg |
€1,520.50 | 2023-07-20 | ||
| abcr | AB143388-250mg |
3-Bromo-2-fluoropropan-1-ol; . |
4161-56-2 | 250mg |
€1520.50 | 2025-03-19 |
3-bromo-2-fluoropropan-1-ol Suppliers
3-bromo-2-fluoropropan-1-ol Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 3-bromo-2-fluoropropan-1-ol
Professional Introduction to 3-bromo-2-fluoropropan-1-ol (CAS No. 4161-56-2)
3-bromo-2-fluoropropan-1-ol (CAS No. 4161-56-2) is a fluorinated alcohol derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties. This compound, characterized by a bromine substituent at the third carbon and a fluorine atom at the second carbon of a propane backbone, presents unique reactivity and potential applications in synthetic chemistry and drug development.
The molecular structure of 3-bromo-2-fluoropropan-1-ol imparts distinct chemical characteristics that make it a valuable intermediate in organic synthesis. The presence of both bromine and fluorine atoms allows for further functionalization through nucleophilic substitution reactions, enabling the construction of more complex molecules. These attributes have positioned this compound as a key building block in the synthesis of various pharmacologically active agents.
In recent years, the pharmaceutical industry has seen a surge in the development of fluorinated compounds due to their improved metabolic stability, bioavailability, and binding affinity to biological targets. 3-bromo-2-fluoropropan-1-ol fits into this trend, offering researchers a flexible scaffold for designing novel therapeutic entities. Its incorporation into drug candidates has been explored in several therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
One of the most compelling aspects of 3-bromo-2-fluoropropan-1-ol is its role in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. Fluorinated alcohols have been shown to enhance the potency and selectivity of kinase inhibitors by improving their interactions with the ATP-binding pockets of target enzymes. Recent studies have demonstrated that derivatives of 3-bromo-2-fluoropropan-1-ol can serve as effective scaffolds for developing next-generation kinase inhibitors with improved pharmacokinetic profiles.
The agrochemical sector has also benefited from the use of 3-bromo-2-fluoropropan-1-ol as an intermediate in the synthesis of novel pesticides and herbicides. The unique combination of bromine and fluorine atoms in its structure allows for the development of compounds with enhanced efficacy against resistant plant pathogens. Furthermore, its role in synthesizing fluorinated analogs of existing agrochemicals has led to the discovery of new molecules with improved environmental compatibility and lower toxicity profiles.
The synthetic methodologies involving 3-bromo-2-fluoropropan-1-ol have been refined through advances in catalytic processes and green chemistry principles. Researchers have developed efficient protocols for its preparation that minimize waste and energy consumption, aligning with global efforts to promote sustainable chemical manufacturing. These innovations have not only improved the scalability of producing this compound but also enhanced its accessibility for academic and industrial applications.
The biological activity of derivatives derived from 3-bromo-2-fluoropropan-1-ol has been extensively studied in preclinical models. Preliminary findings suggest that certain analogs exhibit potent inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, research has highlighted its potential in modulating pathways associated with inflammation and neurodegeneration. These findings underscore the importance of this compound as a lead compound for further medicinal chemistry optimization.
The future prospects for 3-bromo-2-fluoropropan-1-ol are promising, with ongoing research aimed at expanding its applications across multiple domains. The development of new synthetic routes, coupled with computational modeling techniques, is expected to accelerate the discovery of novel derivatives with enhanced properties. Additionally, collaborations between academia and industry are likely to drive innovation, leading to commercialization opportunities for compounds derived from this versatile intermediate.
In conclusion, 3-bromo-2-fluoropropan-1-ol (CAS No. 4161-56-2) represents a significant advancement in synthetic chemistry and drug development. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to design innovative therapeutic agents and agrochemicals. As scientific understanding continues to evolve, the potential applications of this compound are expected to grow, reinforcing its importance in modern chemical research.
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